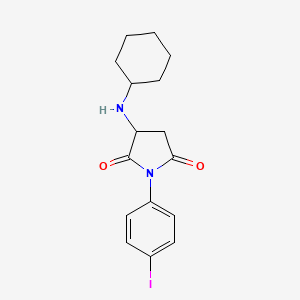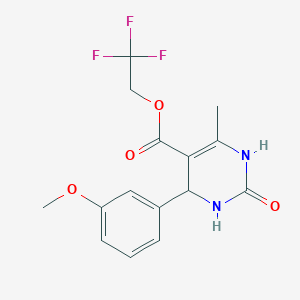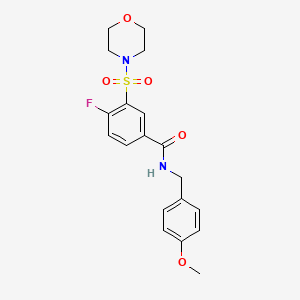![molecular formula C18H21FO3 B4937443 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as F-18 FPEB, is a radioligand used in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize and measure physiological processes in the body. F-18 FPEB is a promising tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
Mécanisme D'action
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB binds to the mGluR5 receptor with high affinity and specificity, allowing for the visualization and quantification of the receptor in vivo. The mGluR5 receptor is a G protein-coupled receptor that modulates the activity of glutamatergic neurons in the brain. Activation of mGluR5 has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neuroinflammation.
Biochemical and Physiological Effects:
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB does not have any direct biochemical or physiological effects, as it is used solely as a radioligand for PET imaging studies. However, the information obtained from these studies can provide valuable insights into the biochemical and physiological effects of mGluR5 activation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is its high affinity and specificity for the mGluR5 receptor, allowing for accurate and reliable PET imaging studies. However, the short half-life of the fluorine-18 isotope (110 minutes) limits the use of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB to research institutions with access to a cyclotron for on-site production. Additionally, the high cost of production and limited availability of the radioligand can be a barrier to widespread use.
Orientations Futures
Future research with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could focus on the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging studies with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could also be used to evaluate the efficacy of drugs targeting the mGluR5 receptor, as well as to investigate the potential of mGluR5 as a therapeutic target for these disorders. Additionally, the development of new radioligands with longer half-lives and lower production costs could expand the use of PET imaging in neuroscience research.
Méthodes De Synthèse
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB involves the reaction of a precursor molecule with a fluorine-18 isotope. The precursor molecule is prepared by a multi-step synthesis process, which involves the reaction of 2-methoxy-4-methylbenzaldehyde with 4-(4-bromophenoxy)butanol in the presence of a base and a catalyst. The resulting product is then treated with a reagent to form the final precursor molecule. The fluorine-18 isotope is then introduced into the precursor molecule by a nucleophilic substitution reaction, resulting in the formation of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB.
Applications De Recherche Scientifique
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is primarily used in PET imaging studies to visualize and quantify the distribution and density of mGluR5 in the brain. The mGluR5 receptor is involved in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB can provide valuable information on the role of mGluR5 in these disorders, as well as the efficacy of drugs targeting this receptor.
Propriétés
IUPAC Name |
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWMNBPWYPVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)


![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)